Nnmt-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

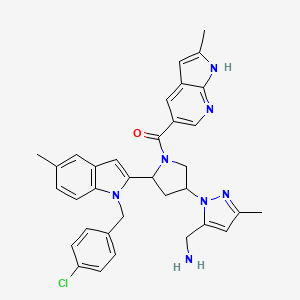

Molecular Formula |

C34H34ClN7O |

|---|---|

Molecular Weight |

592.1 g/mol |

IUPAC Name |

[4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |

InChI |

InChI=1S/C34H34ClN7O/c1-20-4-9-30-24(10-20)14-31(40(30)18-23-5-7-27(35)8-6-23)32-15-29(42-28(16-36)12-22(3)39-42)19-41(32)34(43)26-13-25-11-21(2)38-33(25)37-17-26/h4-14,17,29,32H,15-16,18-19,36H2,1-3H3,(H,37,38) |

InChI Key |

LJMIMBZGIMDSPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C3CC(CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NNMT Inhibition in Obesity: A Technical Guide to IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the Nicotinamide N-Methyltransferase (NNMT) inhibitor, referred to herein as IN-3, in the context of obesity. The primary focus of available research is on the small molecule 5-amino-1-methylquinolinium (5-amino-1MQ), which is a potent NNMT inhibitor. This document will detail the molecular pathways, present quantitative preclinical data, and outline the experimental protocols used to elucidate its anti-obesity effects.

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[1][2] Elevated expression of NNMT is observed in the adipose tissue and liver of obese and diabetic individuals.[3][4][5] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[6] This process can limit the availability of nicotinamide for the NAD+ salvage pathway, thereby impacting cellular energy metabolism.[4][6]

The NNMT inhibitor IN-3 (exemplified by 5-amino-1MQ) represents a promising therapeutic strategy for obesity. By blocking NNMT, these inhibitors prevent the consumption of nicotinamide and SAM, leading to increased intracellular levels of NAD+ and SAM.[2][7] This, in turn, enhances energy expenditure, suppresses lipogenesis, and leads to a reduction in body weight and fat mass without affecting food intake.[1][6][7] Preclinical studies in diet-induced obese (DIO) mice have demonstrated significant weight loss, reduced adiposity, and improved metabolic parameters following treatment with NNMT inhibitors.[1][7][8]

Mechanism of Action: Signaling Pathways

The anti-obesity effects of NNMT inhibition are mediated through a multi-faceted mechanism involving the modulation of key cellular energy sensors and metabolic pathways.

The Central Role of NNMT in Adipocyte Metabolism

In adipocytes, NNMT acts as a metabolic brake, slowing down fat metabolism.[1] By inhibiting NNMT, IN-3 effectively releases this brake. The core mechanism revolves around the conservation of two crucial co-factors: NAD+ and SAM.

-

Increased NAD+ Bioavailability and SIRT1 Activation: By preventing the methylation of nicotinamide, NNMT inhibitors increase its availability for the NAD+ salvage pathway.[6] This leads to elevated intracellular NAD+ levels.[7] NAD+ is a critical coenzyme for numerous metabolic reactions and is an essential activator of Sirtuin 1 (SIRT1), a key regulator of metabolic processes.[6] Activated SIRT1 can then modulate the expression of genes involved in enhancing energy expenditure.[6]

-

Enhanced SAM Levels and Epigenetic Regulation: The inhibition of NNMT also leads to an increase in the intracellular concentration of SAM, the universal methyl donor.[2][3][7] This elevated SAM can influence histone methylation patterns, leading to changes in the expression of genes that regulate energy expenditure.[3]

-

Polyamine Flux and Energy Expenditure: Increased SAM levels have been shown to upregulate the activity of enzymes involved in the polyamine pathway, such as ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT).[3] This increased polyamine flux is a metabolically demanding process that contributes to increased cellular energy expenditure.[3]

The following diagram illustrates the proposed signaling pathway of NNMT inhibition in an adipocyte.

References

- 1. biocompare.com [biocompare.com]

- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 6. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Nnmt-IN-3: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical development of Nnmt-IN-3, a potent and selective small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT). This compound, also identified as compound 14 in its primary publication, emerged from an innovative "Peptide-to-Small Molecule" lead generation strategy. This whitepaper details the discovery process, from the initial identification of a high-affinity macrocyclic peptide inhibitor to the pharmacophore-guided design and optimization of this compound. It includes a compilation of its inhibitory potency, the experimental protocols for its synthesis and biological evaluation, and visualizations of the underlying scientific workflows and its mechanistic context. This guide is intended to serve as a detailed resource for researchers in the fields of drug discovery, oncology, and metabolic diseases who are interested in the therapeutic potential of NNMT inhibition.

Introduction

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds.[1] Elevated NNMT expression has been implicated in the pathophysiology of various diseases, including cancer, metabolic disorders, and liver diseases, making it an attractive therapeutic target.[1][2] The development of potent and selective NNMT inhibitors is crucial for validating its therapeutic potential and for elucidating its complex biological roles.[3] this compound is a novel small molecule inhibitor of NNMT that has demonstrated high potency in both biochemical and cellular assays.[4] Its discovery represents a successful application of a pharmacophore-guided strategy to translate the binding characteristics of a macrocyclic peptide into a drug-like small molecule.[4]

Discovery and Development of this compound

The discovery of this compound followed a structured, multi-step "Peptide-to-Small Molecule" approach, designed to leverage the high affinity and specificity of macrocyclic peptides for generating small molecule leads.[4]

Initial Hit Finding: Macrocyclic Peptide Inhibitor

The initial phase involved the screening of a peptide display library to identify high-affinity macrocyclic peptide binders to NNMT. This led to the discovery of a macrocyclic peptide, designated as peptide 1 , which exhibited good enzymatic inhibitory activity against NNMT.[4] However, this peptide lacked cell-based activity, likely due to poor membrane permeability.[4]

Pharmacophore-Guided De Novo Design

To translate the peptide's inhibitory properties into a cell-permeable small molecule, a pharmacophore model was generated based on the binding mode of the macrocyclic peptide. This model guided the de novo design of small molecule scaffolds that mimic the key interaction points of the peptide with the NNMT active site.[4]

Structure-Based Optimization

The initial small molecule hits underwent extensive structure-based optimization. This iterative process of chemical synthesis and biological testing led to the identification of This compound (compound 14) as a highly potent and cell-active inhibitor of NNMT.[4]

Discovery and Optimization Workflow of this compound

References

- 1. scribd.com [scribd.com]

- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Nnmt-IN-3: A Potent Regulator of Cellular Metabolism – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism, primarily involved in the regulation of the S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+) pools. Its dysregulation has been implicated in a range of pathologies, including metabolic disorders and cancer. Nnmt-IN-3 has emerged as a highly potent and selective small molecule inhibitor of NNMT, offering a valuable tool for investigating the therapeutic potential of NNMT inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its role in modulating cellular signaling pathways.

Introduction to NNMT and its Role in Cellular Metabolism

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2] This enzymatic reaction is a critical node in cellular metabolism, influencing several interconnected pathways:

-

One-Carbon Metabolism: By consuming SAM, NNMT directly impacts the cellular methylation potential. The ratio of SAM to SAH is a critical determinant of the activity of numerous methyltransferases involved in the methylation of DNA, RNA, histones, and other proteins, thereby playing a crucial role in epigenetic regulation.[2][3]

-

NAD+ Metabolism: NNMT utilizes nicotinamide, a primary precursor for the salvage pathway of NAD+ synthesis. By converting NAM to 1-MNA, NNMT can influence the intracellular levels of NAD+, a vital coenzyme for a multitude of redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][5]

Elevated NNMT expression has been observed in various cancers and is associated with poor prognosis.[6] Overexpression of NNMT can lead to a "methyl sink" effect, depleting SAM levels and causing global hypomethylation, which can contribute to tumorigenesis.[7] Furthermore, alterations in NAD+ levels due to NNMT activity can impact cellular energy homeostasis and signaling pathways that are critical for cancer cell proliferation and survival.[4]

This compound: A Potent and Selective NNMT Inhibitor

This compound, also known as compound 14 from the work of Yoshida et al. (2022), is a potent and selective inhibitor of NNMT.[7][8] Its development provides a powerful chemical probe to dissect the complex roles of NNMT in both normal physiology and disease states.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in both cell-free and cell-based assays.[7][8][9]

| Assay Type | IC50 | Reference |

| Cell-free (Enzymatic) | 1.1 nM | [9] |

| Cell-based | 0.40 µM | [7][8] |

Experimental Protocols

Detailed experimental protocols for evaluating the activity of this compound are crucial for reproducible research. The following sections outline the general methodologies for cell-free and cell-based NNMT inhibition assays.

Cell-Free NNMT Enzymatic Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NNMT.

Principle: The assay quantifies the production of a reaction product, typically SAH or 1-MNA, in the presence and absence of the inhibitor.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound

-

Detection reagents (e.g., luminescence-based or fluorescence-based kits for SAH or 1-MNA detection)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the NNMT enzyme and the inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of SAM and NAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution provided in the detection kit.

-

Add the detection reagents and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based NNMT Inhibition Assay

This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit NNMT activity within a cellular context.

Principle: The assay typically measures the accumulation of 1-MNA in the cell culture medium or cell lysate after treatment with the inhibitor.

Materials:

-

A suitable cell line with detectable NNMT activity (e.g., HEK293, A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (if measuring intracellular 1-MNA)

-

LC-MS/MS system for 1-MNA quantification

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Collect the cell culture medium and/or lyse the cells.

-

Quantify the concentration of 1-MNA in the collected samples using a validated LC-MS/MS method.

-

Determine the percent inhibition of 1-MNA production for each inhibitor concentration relative to a vehicle-treated control.

-

Calculate the cell-based IC50 value.

Signaling Pathways Regulated by NNMT Inhibition with this compound

By inhibiting NNMT, this compound is expected to modulate key signaling pathways that are dependent on SAM and NAD+ availability. While direct studies on the signaling effects of this compound are still emerging, the known functions of NNMT allow for the formulation of a logical framework for its potential downstream effects.

The NNMT-SAM-Epigenetic Axis

Inhibition of NNMT by this compound is predicted to increase the intracellular SAM pool. This can lead to alterations in the epigenetic landscape.

Caption: Inhibition of NNMT by this compound increases SAM availability for methyltransferases.

The NNMT-NAD+-Sirtuin Axis

By preventing the consumption of nicotinamide, this compound can potentially increase the intracellular NAD+ pool, thereby activating NAD+-dependent enzymes like sirtuins.

Caption: this compound can enhance NAD+ levels by blocking NAM consumption, activating sirtuins.

Experimental Workflow for Investigating Downstream Effects

A general workflow to investigate the impact of this compound on cellular metabolism and signaling is outlined below.

Caption: Workflow for analyzing the effects of this compound on cellular metabolism.

Conclusion

This compound is a powerful and selective inhibitor of NNMT that serves as an invaluable tool for the scientific community. Its ability to modulate the critical metabolic nodes of SAM and NAD+ metabolism makes it a promising candidate for further investigation in the context of cancer, metabolic diseases, and other pathologies associated with NNMT dysregulation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise molecular mechanisms and therapeutic potential of this compound. As research progresses, a deeper understanding of the downstream consequences of NNMT inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. NNMT promotes the progression of intrahepatic cholangiocarcinoma by regulating aerobic glycolysis via the EGFR-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2025129168A1 - Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Impact of NNMT Inhibition by Nnmt-IN-3 on S-adenosylmethionine (SAM) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) is a key metabolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide. This process plays a crucial role in cellular methylation potential and energy homeostasis. Overexpression of NNMT is implicated in various diseases, including metabolic disorders and cancer, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the effects of a potent and selective NNMT inhibitor, Nnmt-IN-3, on SAM levels. While direct quantitative data for this compound's effect on SAM is not yet publicly available in the primary literature, this document outlines the expected mechanism of action based on the function of NNMT and provides detailed experimental protocols for assessing such effects.

Introduction to NNMT and its Role in SAM Metabolism

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the universal methyl donor, S-adenosylmethionine (SAM). The enzymatic reaction catalyzed by NNMT consumes one molecule of SAM for every molecule of nicotinamide that is methylated to produce 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][2]

The cellular ratio of SAM to SAH, often referred to as the methylation potential, is a critical determinant of the activity of numerous methyltransferases involved in the methylation of DNA, RNA, histones, and other proteins.[3] By consuming SAM, elevated NNMT activity can lead to a decrease in the SAM/SAH ratio, thereby impacting global epigenetic regulation and other methylation-dependent cellular processes.[4][5] Consequently, inhibition of NNMT is expected to preserve the cellular pool of SAM, leading to an increase in the SAM/SAH ratio.

This compound: A Potent and Selective NNMT Inhibitor

This compound, also known as compound 14, is a highly potent and selective small molecule inhibitor of NNMT.[6][7] It was identified through a pharmacophore-guided drug discovery strategy.[6] this compound exhibits impressive inhibitory activity with an IC50 of 1.1 nM in a cell-free enzymatic assay and 0.4 μM in a cell-based assay.[6][7] Its high potency and selectivity make it a valuable research tool for elucidating the biological functions of NNMT and for exploring the therapeutic potential of NNMT inhibition.

Expected Effect of this compound on S-adenosylmethionine (SAM) Levels

Based on the established function of NNMT, inhibition by this compound is anticipated to block the consumption of SAM for nicotinamide methylation. This should lead to an accumulation of SAM within the cell and a subsequent increase in the SAM/SAH ratio. While direct experimental data for this compound is pending in the public domain, studies involving the knockdown of NNMT have demonstrated this effect. For instance, silencing NNMT in cancer cells has been shown to result in elevated SAM levels and a net increase in the cellular methylation potential.[3]

The following table summarizes the expected quantitative changes in key metabolites upon effective inhibition of NNMT by an agent such as this compound, based on findings from NNMT knockdown and overexpression studies.

| Metabolite | Expected Change upon NNMT Inhibition | Rationale | Reference |

| S-adenosylmethionine (SAM) | Increase | Reduced consumption by NNMT. | [3] |

| S-adenosylhomocysteine (SAH) | Decrease | Reduced production from the NNMT reaction. | [3] |

| SAM/SAH Ratio | Increase | Consequence of increased SAM and decreased SAH. | [3] |

| 1-Methylnicotinamide (1-MNA) | Decrease | Direct product of the inhibited NNMT reaction. | [1][2] |

| Nicotinamide (NAM) | Potential Increase | Reduced consumption by NNMT. | [4] |

Experimental Protocols

To quantitatively assess the effect of this compound on cellular SAM levels, a robust and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of SAM and SAH in biological matrices.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line with known NNMT expression) in appropriate culture dishes and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a series of working solutions at different concentrations in the cell culture medium.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Metabolite Extraction

-

Cell Lysis: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.

-

Scraping and Collection: Scrape the cells from the dish in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS/MS analysis.

LC-MS/MS Quantification of SAM and SAH

This protocol is a representative method and may require optimization based on the specific LC-MS/MS system used.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate SAM and SAH.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

SAM: m/z 399 → 250

-

SAH: m/z 385 → 136

-

Internal Standards (e.g., d3-SAM, d4-SAH): Use corresponding mass shifts.[7]

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of SAM and SAH.

-

Normalize the peak areas of the endogenous metabolites to their respective stable isotope-labeled internal standards.

-

Calculate the concentrations in the samples based on the standard curve.

-

Visualizations

Signaling Pathway Diagram

Caption: The enzymatic reaction catalyzed by NNMT and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the effect of this compound on SAM levels.

Logical Relationship Diagram

Caption: Logical flow of how this compound impacts NNMT activity, SAM levels, and methylation potential.

Conclusion

This compound is a powerful tool for studying the roles of NNMT in health and disease. Based on the fundamental biochemistry of NNMT, it is strongly anticipated that this compound will increase cellular S-adenosylmethionine levels, thereby enhancing the methylation potential of the cell. The experimental protocols detailed in this guide provide a robust framework for quantitatively confirming this hypothesis. Further research utilizing this compound will be invaluable for validating NNMT as a therapeutic target and for understanding the downstream consequences of its inhibition on cellular epigenetics and metabolism.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-to-Small Molecule: Discovery of Non-Covalent, Active-Site Inhibitors of β-Herpesvirus Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Investigating the Downstream Effects of NNMT Inhibition by Nnmt-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream molecular and cellular effects following the inhibition of Nicotinamide N-Methyltransferase (NNMT) by the potent and selective small-molecule inhibitor, Nnmt-IN-3. NNMT is a critical cytosolic enzyme that stands at the crossroads of cellular metabolism and epigenetic regulation.[1] Its inhibition has emerged as a promising therapeutic strategy for a wide range of pathologies, including metabolic diseases, cancer, and age-related conditions.[1][2]

The Central Role of NNMT in Cellular Metabolism

NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a precursor of nicotinamide adenine dinucleotide (NAD+).[3][4] This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2][4] By consuming both SAM and NAM, NNMT directly influences two major cellular pathways: the one-carbon metabolism that governs methylation potential and the NAD+ salvage pathway that is critical for cellular energy and signaling.[2][5]

References

- 1. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Nnmt-IN-3: A Potent Chemical Probe for Elucidating Nicotinamide N-Methyltransferase Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in cellular metabolism and epigenetic regulation, implicated in a range of pathologies including metabolic diseases, cancer, and neurodegenerative disorders. The development of potent and selective chemical probes is crucial for dissecting the multifaceted roles of NNMT in health and disease. This technical guide provides a comprehensive overview of Nnmt-IN-3, a highly potent small-molecule inhibitor of NNMT. We present its key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating NNMT function and exploring its therapeutic potential.

Introduction to NNMT and this compound

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This enzymatic reaction has profound implications for cellular metabolism. By consuming NAM, NNMT influences the levels of the critical coenzyme nicotinamide adenine dinucleotide (NAD+), a key player in cellular redox reactions and a substrate for various signaling enzymes. Furthermore, the consumption of SAM and production of SAH by NNMT can significantly alter the cellular methylation potential, thereby impacting epigenetic processes through the regulation of histone and DNA methylation.

Given its central role in metabolism and epigenetics, dysregulation of NNMT activity has been associated with numerous diseases. Elevated NNMT expression is observed in various cancers, where it is thought to promote tumor progression.[1] It is also linked to obesity and type 2 diabetes, where it influences energy expenditure and insulin sensitivity.[2]

This compound (also referred to as compound 14) is a potent and selective small-molecule inhibitor of NNMT developed by Shionogi Pharmaceuticals.[3][4][5][6][7] Its high affinity and cell permeability make it an excellent chemical probe for studying the physiological and pathological functions of NNMT.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, establishing its potency as an NNMT inhibitor.

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.1 nM | Cell-free (Enzymatic) | [5][6][7] |

| IC50 | 0.40 µM | Cell-based | [5][6][7] |

Signaling Pathways and Experimental Workflows

NNMT Signaling Pathway

The enzymatic activity of NNMT is integrated into core metabolic and epigenetic pathways. The following diagram illustrates the central role of NNMT.

Experimental Workflow: NNMT Inhibition Assay

A common method to determine the potency of an NNMT inhibitor is a biochemical assay that measures the production of SAH. The workflow for such an assay is depicted below.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, NNMT, often increases the protein's thermal stability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NNMT inhibitors like this compound.

Cell-Free NNMT Enzymatic Inhibition Assay

This protocol is based on the methods described in the primary literature for the characterization of this compound.[5][6][7]

Objective: To determine the in vitro potency (IC50) of this compound against purified human NNMT enzyme.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide (NAM)

-

This compound (or test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

SAH detection kit (e.g., a fluorescence-based assay that couples SAH production to a detectable signal)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme and Substrate Preparation: Prepare solutions of NNMT enzyme, SAM, and NAM in assay buffer at appropriate concentrations. The final concentrations of SAM and NAM are typically at or near their Km values to ensure sensitive detection of inhibition.

-

Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO). b. Add the NNMT enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of SAM and NAM to each well. d. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: a. Stop the reaction according to the detection kit manufacturer's instructions. b. Add the detection reagents to quantify the amount of SAH produced. c. Incubate as required by the detection kit. d. Measure the fluorescence signal using a plate reader.

-

Data Analysis: a. Correct the fluorescence readings by subtracting the background signal (wells without enzyme). b. Normalize the data to the positive control (no inhibitor) and negative control (no enzyme activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NNMT Inhibition Assay

This protocol is a general guide for assessing the cellular potency of this compound, based on principles from the primary literature.[5][6][7]

Objective: To determine the in-cell potency (IC50) of this compound by measuring the inhibition of MNA formation in cultured cells.

Materials:

-

A suitable cell line with detectable NNMT activity (e.g., HEK293, A549, or a cell line overexpressing NNMT)

-

Cell culture medium and supplements

-

This compound (or test compound)

-

Lysis buffer

-

LC-MS/MS system for metabolite quantification

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding: a. Culture the chosen cell line under standard conditions. b. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. c. Incubate the cells for a specified period (e.g., 24 hours) to allow for compound uptake and target engagement.

-

Cell Lysis and Sample Preparation: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells by adding a suitable lysis buffer (e.g., methanol/acetonitrile/water mixture) and scraping the cells. c. Centrifuge the lysates to pellet cell debris. d. Collect the supernatant containing the intracellular metabolites.

-

Metabolite Quantification: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular levels of MNA. b. Normalize the MNA levels to the total protein concentration in each sample.

-

Data Analysis: a. Calculate the percentage of inhibition of MNA formation for each concentration of this compound relative to the vehicle-treated control. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA to confirm the binding of this compound to NNMT in intact cells.

Objective: To demonstrate target engagement of this compound with NNMT in a cellular environment by observing a ligand-induced thermal stabilization of the NNMT protein.

Materials:

-

Cell line expressing NNMT

-

Cell culture medium and supplements

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Equipment for heat treatment (e.g., PCR cycler or heating blocks)

-

SDS-PAGE and Western blotting reagents

-

Anti-NNMT antibody

-

Densitometry software for band quantification

Procedure:

-

Cell Treatment: a. Culture cells to a sufficient confluency. b. Treat the cells with this compound at a concentration several-fold higher than its cellular IC50, or with a vehicle control (DMSO), for a defined period (e.g., 1-2 hours).

-

Heat Treatment: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature.

-

Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed. c. Collect the supernatant and determine the total protein concentration.

-

Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with a primary antibody specific for NNMT, followed by an appropriate secondary antibody. d. Visualize the protein bands using a suitable detection method.

-

Data Analysis: a. Quantify the band intensities for NNMT at each temperature for both the vehicle- and this compound-treated samples using densitometry software. b. Normalize the band intensity at each temperature to the intensity of the non-heated control (or the lowest temperature). c. Plot the normalized band intensities as a function of temperature to generate melting curves for both conditions. d. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of NNMT. Its high potency in both biochemical and cellular assays allows for robust interrogation of NNMT's role in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies. Further characterization of its selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties will continue to enhance its utility as a tool for advancing our understanding of NNMT and its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides. | Semantic Scholar [semanticscholar.org]

- 5. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Structural and Functional Analysis of Nnmt-IN-3 Binding to Nicotinamide N-methyltransferase (NNMT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, cancers, and other age-related conditions. Its pivotal role in cellular metabolism, primarily through the regulation of S-adenosylmethionine (SAM) and nicotinamide (NAM) levels, has spurred the development of potent and selective inhibitors. This technical guide provides a comprehensive analysis of the binding of Nnmt-IN-3, a highly potent small molecule inhibitor, to NNMT. We will delve into the structural basis of this interaction, detail the functional consequences of NNMT inhibition, and provide comprehensive experimental protocols for the characterization of such inhibitors. While a co-crystal structure of this compound with NNMT is not publicly available, this guide will leverage structural data from closely related inhibitors to provide insights into its binding mode.

Introduction to NNMT and its Function

Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA)[1]. This enzymatic reaction is a key regulator of the cellular NAD+ salvage pathway and the methionine cycle. By consuming SAM, NNMT influences global methylation patterns, while its consumption of NAM impacts the pool of NAD+, a critical coenzyme in numerous redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and PARPs.

Overexpression of NNMT has been implicated in various pathologies, including obesity, type 2 diabetes, and several types of cancer[2]. Consequently, the development of small molecule inhibitors of NNMT has become an area of intense research. This compound (also referred to as compound 14 in associated literature) has been identified as a highly potent and selective inhibitor of NNMT, demonstrating significant potential as a chemical probe and a lead compound for drug development[1].

This compound: A Potent NNMT Inhibitor

This compound is a novel small molecule inhibitor of NNMT, discovered through a pharmacophore-guided de novo design strategy. It exhibits exceptional potency in both biochemical and cellular assays.

Quantitative Binding and Inhibition Data

The inhibitory activity of this compound has been quantified, demonstrating its high affinity for NNMT.

| Compound | Assay Type | IC50 | Reference |

| This compound | Cell-free | 1.1 nM | [1] |

| This compound | Cell-based | 0.4 µM | [1] |

Structural Analysis of Inhibitor Binding to NNMT

While a co-crystal structure of this compound bound to NNMT has not been publicly disclosed, analysis of NNMT complexed with other potent inhibitors provides a robust framework for understanding the structural basis of high-affinity binding. The NNMT active site is a well-defined pocket that accommodates both the nicotinamide and the S-adenosylmethionine substrates. Potent inhibitors often exploit interactions within both of these sub-pockets.

Key structural features of inhibitor binding to the NNMT active site, as revealed by X-ray crystallography of other inhibitors, include:

-

Occupation of the Nicotinamide Pocket: Inhibitors typically feature a heterocyclic moiety that mimics nicotinamide, forming hydrogen bonds and hydrophobic interactions within this pocket.

-

Interaction with the SAM-Binding Site: Many potent inhibitors are bisubstrate analogs, possessing a component that extends into the SAM binding pocket, often mimicking the adenosine portion of SAM.

-

Key Amino Acid Residues: Several amino acid residues are critical for substrate and inhibitor binding. These include residues that form hydrogen bonds with the nicotinamide headgroup and those that create the hydrophobic pocket.

The following diagram illustrates the key binding interactions of a representative potent bisubstrate inhibitor, NS1, within the NNMT active site (PDB: 6ORR), which likely share similarities with the binding mode of this compound[2][3].

Functional Consequences of NNMT Inhibition by this compound

Inhibition of NNMT by this compound leads to a cascade of downstream cellular effects, primarily stemming from the modulation of SAM and NAD+ metabolism.

NNMT Signaling Pathway

The following diagram depicts the central role of NNMT in cellular metabolism and the consequences of its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and function of NNMT inhibitors like this compound.

Cell-Free NNMT Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of NNMT by detecting the production of SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine reacts with a fluorescent probe to generate a signal.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

SAH hydrolase

-

Thiol-reactive fluorescent probe

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.

-

Prepare a master mix containing assay buffer, NNMT enzyme, and SAH hydrolase. Add 48 µL of this master mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate solution containing SAM and NAM in assay buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 10 µL of a stopping solution (e.g., 0.5% trifluoroacetic acid).

-

Add 10 µL of the thiol-reactive fluorescent probe to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NNMT Inhibition Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit NNMT activity, typically by quantifying the reduction of 1-MNA production in cultured cells.

Materials:

-

HEK293 cells (or another suitable cell line with detectable NNMT activity)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test inhibitor)

-

Lysis buffer

-

LC-MS/MS system for 1-MNA quantification

Procedure:

-

Seed HEK293 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24 hours. Include a vehicle control (DMSO).

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant for 1-MNA levels using a validated LC-MS/MS method.

-

Normalize the 1-MNA levels to the total protein concentration of each sample.

-

Calculate the percent inhibition of 1-MNA production for each inhibitor concentration and determine the cellular IC50 value.

Experimental Workflow for NNMT Inhibitor Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of a novel NNMT inhibitor.

Conclusion

This compound represents a significant advancement in the development of potent and selective NNMT inhibitors. Its high affinity and cellular activity make it an invaluable tool for elucidating the complex roles of NNMT in health and disease. While the precise structural details of its interaction with NNMT await elucidation, the wealth of structural information available for other potent inhibitors provides a strong foundation for understanding its mechanism of action. The experimental protocols detailed in this guide offer a comprehensive framework for the continued discovery and characterization of novel NNMT inhibitors, paving the way for new therapeutic strategies targeting this important metabolic enzyme.

References

In Vitro Characterization of Nnmt-IN-3: A Technical Guide to Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Nnmt-IN-3, a potent and selective inhibitor of Nicotinamide N-Methyltransferase (NNMT). The following sections detail the inhibitor's potency in both biochemical and cellular contexts, its selectivity profile, and the comprehensive experimental protocols utilized for its evaluation.

Quantitative Potency of this compound

This compound has demonstrated significant potency against the NNMT enzyme in multiple assay formats. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its sub-nanomolar activity in a cell-free environment and its efficacy in a cellular model.

| Assay Type | Inhibitor | IC50 Value | Reference |

| Cell-Free (Biochemical) | This compound | 1.1 nM | [1] |

| Cell-Based | This compound | 0.40 µM | [2][3][4] |

Selectivity Profile of this compound

A critical aspect of a high-quality chemical probe is its selectivity for the intended target over other related proteins. While the primary publication for this compound describes it as "selective," a detailed selectivity panel against other methyltransferases was not available in the public domain at the time of this guide's compilation. For context, a related compound from the same chemical series, NNMT-IN-5 , was reported to have an "excellent selectivity profile over a panel of human methyltransferases," suggesting that this compound likely possesses a favorable selectivity profile. Further investigation of the primary research article or its supplementary data is recommended to obtain specific selectivity data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Potency Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified NNMT. A common method for this is a fluorescence-based assay that detects the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction.

Principle: The assay measures the activity of NNMT by quantifying the amount of SAH produced. This is often achieved using a coupled-enzyme system where SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe to generate a fluorescent signal. Inhibition of NNMT results in a decrease in this signal.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-methionine (SAM) - methyl donor

-

Nicotinamide (NAM) - methyl acceptor

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

SAH hydrolase (SAHH)

-

Thiol-detecting fluorescent probe (e.g., ThioGlo™)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.

-

In a microplate, add the diluted this compound solutions. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

-

Add the NNMT enzyme to all wells except the "no enzyme" control and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of SAM and NAM to all wells.

-

Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a solution containing SAHH).

-

Add the thiol-detecting probe and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Potency Assay

This assay measures the ability of this compound to inhibit NNMT activity within a cellular context. A common approach involves using a cell line that overexpresses NNMT and measuring the reduction in the production of 1-methylnicotinamide (1-MNA), the methylated product of nicotinamide.

Principle: Cells overexpressing NNMT will produce high levels of 1-MNA when supplied with its precursor, nicotinamide. Treatment with an effective NNMT inhibitor will reduce the intracellular and/or secreted levels of 1-MNA, which can be quantified by methods such as liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Human cell line overexpressing NNMT (e.g., HEK293-NNMT)

-

Appropriate cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Nicotinamide

-

Phosphate-buffered saline (PBS)

-

Reagents for cell lysis (if measuring intracellular 1-MNA)

-

LC-MS system for metabolite quantification

Procedure:

-

Seed the NNMT-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.

-

Add a known concentration of nicotinamide to the medium to serve as the substrate for NNMT.

-

Incubate the cells for a further period (e.g., 24 hours) to allow for the production of 1-MNA.

-

Collect the cell culture supernatant (for secreted 1-MNA) and/or lyse the cells (for intracellular 1-MNA).

-

Analyze the samples for 1-MNA concentration using a validated LC-MS method.

-

Calculate the percent inhibition of 1-MNA production for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate key aspects of NNMT function and the experimental workflows for inhibitor characterization.

Caption: NNMT Signaling Pathway and Point of Inhibition.

References

- 1. This compound | NNMT抑制剂 | MCE [medchemexpress.cn]

- 2. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Nnmt-IN-3 in Cancer Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2] Overexpressed in a wide range of human cancers, including those of the lung, liver, kidney, and breast, NNMT has emerged as a promising therapeutic target.[3][4] Its elevated activity in tumor cells contributes to tumorigenesis by promoting cell proliferation, migration, invasion, and chemoresistance.[5][6] NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[7][8] This process can deplete the cellular pool of SAM, the universal methyl donor, leading to global hypomethylation of histones and other proteins, thereby altering the epigenetic landscape and gene expression in cancer cells.[9][10]

Nnmt-IN-3 is a potent and selective small molecule inhibitor of NNMT.[11] Its ability to effectively inhibit NNMT activity makes it a valuable tool for investigating the role of NNMT in cancer biology and for preclinical evaluation as a potential anti-cancer therapeutic. These application notes provide detailed protocols for utilizing this compound in cancer cell line experiments to assess its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and the effects of NNMT inhibition on various cancer cell lines, providing a baseline for experimental design.

Table 1: In Vitro Potency of this compound

| Assay Type | IC50 Value | Reference |

| Cell-Free Assay | 1.1 nM | [11] |

| Cell-Based Assay | 0.4 µM | [11] |

Table 2: Effects of NNMT Inhibition in Cancer Cell Lines

| Cancer Type | Cell Line | Method of NNMT Inhibition | Observed Effects | Reference |

| Osteosarcoma | Saos-2, U-2 OS | Small Molecule Inhibitor (5-AMQ) | Reduced cell viability and migration. | [5] |

| Merkel Cell Carcinoma | MCC13, MCC26 | Small Molecule Inhibitor (5-AMQ) | Reduced cell viability and migration. | [5] |

| Breast Cancer | Bcap-37, MDA-MB-231 | shRNA | Reduced cell growth and induced apoptosis. | [12] |

| Colorectal Cancer | HT-29, SW480 | Vanillin (downregulates NNMT) | Induced apoptosis and attenuated resistance to 5-fluorouracil. | [13] |

| Squamous Cell Carcinoma | SCC12 | shRNA | Inhibited proliferation, colony formation, migration, and invasion. | [6] |

Key Experimental Protocols

The following are detailed protocols for fundamental experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

After 24 hours, treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value from the viability assay) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include apoptotic bodies.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in pathways regulated by NNMT.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NNMT, anti-phospho-Akt, anti-total-Akt, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: NNMT signaling pathway and the inhibitory action of this compound.

References

- 1. NNMT - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]

- 6. Nicotinamide N-methyltransferase induces the proliferation and invasion of squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NNMT Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Nnmt-IN-3 Treatment in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nicotinamide N-methyltransferase (NNMT) inhibitors, exemplified by compounds such as Nnmt-IN-3 and other small molecule inhibitors like JBSNF-000088 and 5-amino-1-methylquinolinium (5A1MQ), for inducing metabolic changes in rodent models of obesity and related metabolic disorders.[1][2][3] The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of NNMT inhibitors.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[2][4] It catalyzes the methylation of nicotinamide, consuming S-adenosylmethionine (SAM) and producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2][5] Elevated NNMT expression has been associated with obesity and type 2 diabetes.[1][2] Inhibition of NNMT has emerged as a promising therapeutic strategy to counteract diet-induced obesity and improve metabolic health.[6][7][8] NNMT inhibitors have been shown to reduce body weight, decrease fat mass, improve glucose tolerance and insulin sensitivity, and mitigate hepatic steatosis in rodent models.[1][3][6][9]

Data Presentation: Summary of Quantitative Metabolic Changes

The following tables summarize the quantitative effects of NNMT inhibitor treatment in diet-induced obese (DIO) mice as reported in various studies.

Table 1: Effects of NNMT Inhibitors on Body Composition

| Parameter | Treatment Group | Dosage & Duration | % Change vs. Control | Reference |

| Body Weight | NNMTi (JBSNF-000088) | Not Specified | Reduction | [1] |

| Body Weight | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Dose-dependent limitation of weight gain | [3][9] |

| Body Weight | NNMTi (5A1MQ) + Lean Diet | 32 mg/kg/day, 7 weeks (s.c.) | Accelerated weight loss | [6] |

| Fat Mass | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Dose-dependent limitation of fat mass gain | [3][9] |

| Fat Mass | NNMTi (5A1MQ) + Lean Diet | 32 mg/kg/day, 7 weeks (s.c.) | Accelerated fat loss | [6] |

| Relative Adiposity | NNMT Silencing | Not Applicable | ~47% reduction | [5] |

| White Adipose Mass | NNMTi | Not Specified | Reduction | [8] |

Table 2: Effects of NNMT Inhibitors on Glucose Metabolism and Insulin Sensitivity

| Parameter | Treatment Group | Dosage & Duration | Outcome | Reference |

| Glucose Tolerance | NNMTi (JBSNF-000088) | Not Specified | Normalized to lean control levels | [1] |

| Glucose Tolerance | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Improved | [3][9] |

| Insulin Sensitivity | NNMTi (JBSNF-000088) | Not Specified | Improved | [1] |

| Insulin Sensitivity | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Improved | [3][9] |

| Plasma Insulin Levels | NNMT-ASO-KD | 10 weeks | Reduced | [10] |

| Hyperinsulinemia | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Suppressed | [3][9] |

Table 3: Effects of NNMT Inhibitors on Hepatic Health

| Parameter | Treatment Group | Dosage & Duration | Outcome | Reference |

| Liver Weight | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Reduced | [3][9] |

| Liver Triglyceride Levels | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Reduced | [3][9] |

| Hepatic Steatosis | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Attenuated | [3][9] |

| Hepatic Macrophage Infiltration | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Attenuated | [3][9] |

| Alanine Transaminase (ALT) | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Normalized | [3][9] |

| Aspartate Transaminase (AST) | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Normalized | [3][9] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of NNMT inhibitors to rodents to study metabolic changes.

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

-

Animal Model: C57BL/6J mice are a commonly used strain for DIO studies.

-

Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet:

-

Control Group: Feed a standard chow or lean diet (e.g., 10% kcal from fat).

-

DIO Group: Feed a high-fat diet (HFD), typically 45-60% kcal from fat, for a period of 8-16 weeks to induce obesity and metabolic dysfunction.

-

-

Monitoring: Monitor body weight and food intake weekly.

Protocol 2: Administration of NNMT Inhibitor (e.g., 5A1MQ)

-

Compound Preparation:

-

Dosing:

-

Route of Administration: Subcutaneous (s.c.) injection is a common and effective route.[4][11]

-

Dosage: A typical effective dose for 5A1MQ is 32 mg/kg of the active pharmaceutical ingredient.[11] Dose-response studies may be necessary for novel inhibitors.

-

Duration: Treatment duration can range from 28 days to 7 weeks or longer, depending on the study endpoints.[3][6][9]

-

-

Control Groups:

-

Vehicle Control: Administer the vehicle solution to a cohort of DIO mice.

-

Lean Diet Control: Include a group of mice maintained on a lean diet and receiving vehicle injections.[6]

-

Protocol 3: Assessment of Metabolic Parameters

-

Body Composition Analysis:

-

Measure body weight and fat mass longitudinally using techniques like EchoMRI.[11]

-

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice overnight (approximately 16 hours).

-

Measure baseline blood glucose from a tail snip.

-

Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Sensitivity Assessment:

-

Measure fasting blood glucose and plasma insulin levels.

-

Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an index of insulin sensitivity.

-

-

Terminal Blood and Tissue Collection:

-

At the end of the study, euthanize mice and collect blood via cardiac puncture.

-

Separate plasma and store at -80°C for analysis of insulin, lipids (total cholesterol, triglycerides), and liver enzymes (ALT, AST).

-

Harvest and weigh tissues such as liver, epididymal white adipose tissue (EWAT), and skeletal muscle.[6] A portion of the tissue can be snap-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in formalin for histology.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by NNMT inhibition and a typical experimental workflow for evaluating NNMT inhibitors in rodents.

Caption: Signaling pathway of NNMT inhibition.

Caption: Experimental workflow for evaluating NNMT inhibitors.

References

- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]

Application of Nnmt-IN-3 in the Study of Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Introduction